molecular formula C24H29N3O4S2 B2743070 (Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 392323-32-9

(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2743070
CAS RN: 392323-32-9
M. Wt: 487.63
InChI Key: GBKBSUADNQYPCX-IZHYLOQSSA-N
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Description

(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H29N3O4S2 and its molecular weight is 487.63. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

Research on zinc phthalocyanine derivatives, which share some structural similarities with the target compound, has shown significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, making them effective Type II photosensitizers. Their application in PDT is promising due to their good fluorescence properties and appropriate photodegradation quantum yield, crucial for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Agents Development

Synthesis and characterization of indapamide derivatives have demonstrated significant proapoptotic activity on melanoma cell lines, highlighting the potential of such compounds as anticancer agents. One of the synthesized derivatives showed considerable growth inhibition, emphasizing the role of similar compounds in developing new cancer treatments (Yılmaz et al., 2015).

Antimicrobial Activity

Research involving the synthesis of novel benzothiazole derivatives has identified compounds with significant antimicrobial activity. This suggests that structurally similar compounds, including the one , could be explored for their potential to serve as the basis for developing new antimicrobial agents. The synthesized compounds were shown to possess pharmacologically relevant therapeutic potentials, indicating a broad spectrum of possible applications in combating microbial infections (Jagtap et al., 2010).

Inhibition of Human Carbonic Anhydrase Isoforms

Studies on acridine-acetazolamide conjugates have revealed their inhibition effects on various human carbonic anhydrase isoforms, which play crucial roles in physiological processes. Such findings suggest the relevance of exploring similar compounds for their potential in modulating these enzymes, offering insights into therapeutic applications for conditions where carbonic anhydrase activity is implicated (Ulus et al., 2016).

properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2/c1-5-31-19-8-11-21-22(13-19)32-24(26(21)4)25-23(28)18-6-9-20(10-7-18)33(29,30)27-14-16(2)12-17(3)15-27/h6-11,13,16-17H,5,12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKBSUADNQYPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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